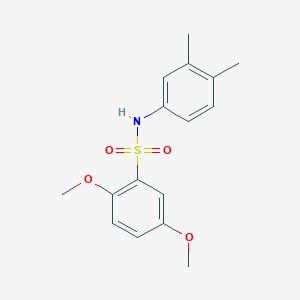
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as DDBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is in the development of new drugs and therapies. N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been used in the development of new materials, such as polymers and nanoparticles, which have potential applications in drug delivery and other fields.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the activity of certain viral enzymes, such as the HIV-1 integrase enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, as well as reduce the production of inflammatory mediators. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the replication of certain viruses, such as HIV-1 and herpes simplex virus. In vivo studies have shown that N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can reduce inflammation and improve the symptoms of certain diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit low toxicity and high selectivity for certain enzymes and receptors. However, there are also limitations to the use of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments. For example, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can be difficult to dissolve in certain solvents, which can limit its use in certain applications. Additionally, the mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of research is the development of new drugs and therapies based on the properties of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. For example, researchers could explore the potential of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide as a treatment for cancer, viral infections, and other diseases. Additionally, researchers could investigate the use of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in the development of new materials, such as polymers and nanoparticles, for drug delivery and other applications. Another area of research is the elucidation of the mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, which could provide insight into its potential applications and limitations. Overall, the properties of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide make it a promising compound for further research and development.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with methanesulfonyl chloride to form 3,4-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with 2,5-dimethoxyaniline to form the final product, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been optimized to produce high yields and purity, and it has been used in various applications in scientific research.
Propiedades
Fórmula molecular |
C16H19NO4S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-11-5-6-13(9-12(11)2)17-22(18,19)16-10-14(20-3)7-8-15(16)21-4/h5-10,17H,1-4H3 |
Clave InChI |
FXYZGTDYXLLOEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










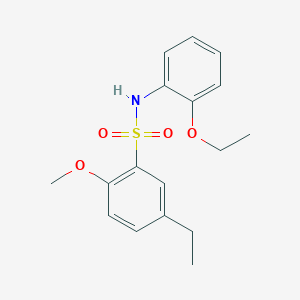
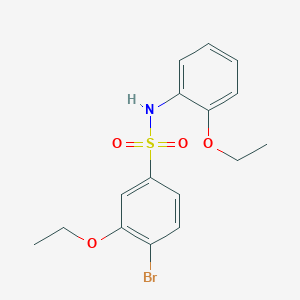
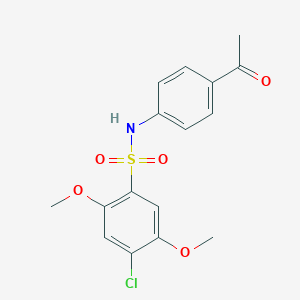
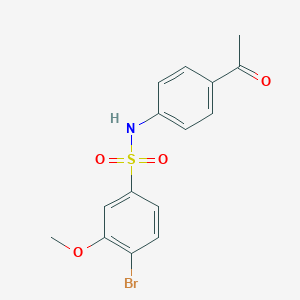
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)